1,2-Dioxetane, 3,3,4,4-tetraphenyl-
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Overview
Description
1,2-Dioxetane, 3,3,4,4-tetraphenyl-: is a heterocyclic organic compound characterized by a four-membered ring containing two oxygen atoms and two carbon atoms. This compound is a derivative of 1,2-dioxetane, which is known for its chemiluminescent properties. The presence of four phenyl groups attached to the carbon atoms enhances its stability and makes it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dioxetane, 3,3,4,4-tetraphenyl- can be synthesized through the [2+2] cycloaddition of two carbonyl compounds. This method involves the reaction of two molecules of benzaldehyde in the presence of a suitable catalyst under controlled conditions to form the dioxetane ring .
Industrial Production Methods: While specific industrial production methods for 1,2-dioxetane, 3,3,4,4-tetraphenyl- are not well-documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dioxetane, 3,3,4,4-tetraphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding peroxides.
Reduction: Reduction reactions can convert the dioxetane ring into more stable compounds.
Substitution: Phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products:
Oxidation: Formation of peroxides and other oxygenated derivatives.
Reduction: Conversion to more stable alcohols or hydrocarbons.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1,2-Dioxetane, 3,3,4,4-tetraphenyl- has several applications in scientific research:
Chemistry: Used as a chemiluminescent probe in various analytical techniques.
Biology: Employed in bioluminescence studies to understand cellular processes.
Medicine: Investigated for its potential use in diagnostic assays and imaging.
Industry: Utilized in the development of light-emitting devices and sensors
Mechanism of Action
The mechanism of action of 1,2-dioxetane, 3,3,4,4-tetraphenyl- involves the cleavage of the dioxetane ring, leading to the formation of excited-state intermediatesThe molecular targets and pathways involved include interactions with enzymes and other biomolecules that facilitate the cleavage and subsequent light emission .
Comparison with Similar Compounds
1,2-Dioxetane: The parent compound with similar chemiluminescent properties.
3,3,4,4-Tetramethyl-1,2-dioxetane: A derivative with methyl groups instead of phenyl groups.
1,3-Dioxetane: A structural isomer with different stability and reactivity
Uniqueness: 1,2-Dioxetane, 3,3,4,4-tetraphenyl- is unique due to its enhanced stability provided by the phenyl groups, making it more suitable for various applications compared to its methyl-substituted counterparts. Its chemiluminescent properties are also more pronounced, making it a valuable tool in scientific research .
Properties
CAS No. |
90656-63-6 |
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Molecular Formula |
C26H20O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3,3,4,4-tetraphenyldioxetane |
InChI |
InChI=1S/C26H20O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(28-27-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
LPMALQMXMOOTCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(OO2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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